molecular formula C7H10BrN3 B13451319 6-bromo-N3,N3-dimethylpyridine-3,4-diamine

6-bromo-N3,N3-dimethylpyridine-3,4-diamine

Cat. No.: B13451319
M. Wt: 216.08 g/mol
InChI Key: WKQQHWFLMQKJMS-UHFFFAOYSA-N
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Description

6-bromo-N3,N3-dimethylpyridine-3,4-diamine is a brominated, diaminopyridine derivative of significant interest in organic and medicinal chemistry research. This compound features a pyridine ring substituted with a bromine atom and two amine groups, one of which is a dimethylamino functionality. The specific arrangement of these substituents makes it a valuable multifunctional intermediate for constructing more complex nitrogen-containing heterocycles. Its structure is closely related to other documented research compounds, such as 5-bromo-3,4-dimethylpyridin-2-amine, which is recognized as a key precursor in the synthesis of triazolopyridine scaffolds . Compounds of this class are frequently employed in the development of active pharmaceutical ingredients (APIs) and have demonstrated relevance in research areas such as autoimmune and inflammatory diseases . The bromine atom serves as a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon or nitrogen-based fragments. The dimethylamino group can influence the electron density of the ring system and may also be utilized in further chemical transformations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

6-bromo-3-N,3-N-dimethylpyridine-3,4-diamine

InChI

InChI=1S/C7H10BrN3/c1-11(2)6-4-10-7(8)3-5(6)9/h3-4H,1-2H3,(H2,9,10)

InChI Key

WKQQHWFLMQKJMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1N)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo N3,n3 Dimethylpyridine 3,4 Diamine

Strategic Retrosynthetic Analysis of the 6-bromo-N3,N3-dimethylpyridine-3,4-diamine Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to more readily available starting materials. The most logical disconnections involve the carbon-nitrogen bonds of the diamine functionalities and the carbon-bromine bond.

A primary disconnection can be made at the N3-dimethylamino group, suggesting a late-stage dimethylation of a primary amino group. This leads back to a 6-bromo-pyridine-3,4-diamine precursor. Further disconnection of the 3-amino group suggests a reduction of a corresponding nitro group. This retrosynthetic step is a common and reliable transformation in the synthesis of aromatic amines.

Another key disconnection involves the C-Br bond, which could be introduced via electrophilic bromination of a suitable pyridine (B92270) precursor. The position of bromination would be directed by the existing substituents on the pyridine ring.

Finally, the pyridine core itself can be constructed through various cyclization reactions, although for many substituted pyridines, derivatization of a pre-existing pyridine ring is a more common and efficient strategy. Based on these considerations, a plausible forward synthesis would likely commence with a commercially available aminopyridine, followed by a sequence of functional group interconversions including nitration, reduction, bromination, and N-alkylation.

Development of Novel Synthetic Routes and Reaction Pathways

Exploration of Precursor Architectures and Derivatization Strategies

Another approach could involve the use of a pre-brominated pyridine precursor, such as 2,6-dibromopyridine. Selective amination at one of the bromine positions could provide a route to a mono-amino, mono-bromo pyridine derivative, which can then be further functionalized. nih.govgeorgiasouthern.edu

The introduction of the N3,N3-dimethyl group can be achieved through various N-alkylation methods. Traditional methods often involve the use of alkyl halides, but these can lead to over-alkylation and the formation of quaternary ammonium salts. acs.org More modern approaches utilize reductive amination with formaldehyde and a reducing agent like sodium borohydride, or employ catalytic methods with heterogeneous catalysts. google.comresearchgate.net

Optimization of Reaction Conditions and Catalytic Systems

The optimization of reaction conditions is a key aspect of developing efficient synthetic methodologies. This involves a systematic study of parameters such as temperature, solvent, reaction time, and the choice of catalyst. For the synthesis of diaminopyrimidines, palladium-catalyzed coupling reactions have been shown to be effective. nih.gov

In the context of N-alkylation of aminopyridines, various catalytic systems have been explored. For example, a metal-free approach using BF3·OEt2 as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones has been reported. acs.org Heterogeneous catalysts are also gaining traction due to their ease of separation and recyclability, which is beneficial for large-scale production. google.com The choice of solvent can also significantly impact the reaction outcome, with greener solvents being increasingly favored.

A hypothetical optimization table for the N-dimethylation step is presented below, based on common practices in the field.

EntryAlkylating AgentCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)
1Methyl iodideK2CO3Acetonitrile80Moderate
2FormaldehydeSodium triacetoxyborohydrideDichloromethane25High
3FormaldehydeH2, Pd/CMethanol25High
4Dimethyl carbonateDBUN/A120Good

Green Chemistry Principles in the Synthesis of Brominated Pyridine Diamines

The application of green chemistry principles to the synthesis of functionalized pyridines is an area of growing importance. ijarsct.co.inresearchgate.netresearchgate.net This involves the use of environmentally benign reagents and solvents, energy-efficient reaction conditions, and the minimization of waste.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. nih.govacs.org For the synthesis of pyridine derivatives, microwave irradiation can be employed in various steps, including cyclization and functional group transformations.

Comparative Analysis of Synthetic Efficiency and Scalability

Below is a hypothetical comparison of two potential synthetic routes.

ParameterRoute A (Linear Synthesis)Route B (Convergent Synthesis)
Starting Materials 2-aminopyridine2,6-dibromopyridine, dimethylamine
Number of Steps ~5-6 steps~3-4 steps
Potential Overall Yield LowerPotentially Higher
Scalability May face challenges in some stepsPotentially more scalable
Green Chemistry Aspects Can incorporate green stepsCan be designed with green principles

Isolation and Purification Techniques for Research-Scale Production

The isolation and purification of the final product are critical steps to ensure its purity and suitability for further research. For a compound like this compound, which is expected to be a solid with some polarity, several techniques can be employed.

Crystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial and is typically determined through a screening process to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Column chromatography is a versatile technique for separating the desired product from impurities. Normal-phase silica gel chromatography is often used for compounds of moderate polarity. The choice of eluent system is optimized to achieve good separation.

Extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. This is often employed during the work-up of a reaction.

For research-scale production, a combination of these techniques is often used to obtain the final product in high purity. The purity of the compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Functionalization Strategies of 6 Bromo N3,n3 Dimethylpyridine 3,4 Diamine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle characterized by the presence of an electronegative nitrogen atom. This nitrogen atom exerts an electron-withdrawing effect on the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Conversely, this electron deficiency renders the pyridine nucleus prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). matanginicollege.ac.instackexchange.com

In 6-bromo-N3,N3-dimethylpyridine-3,4-diamine, the electronic landscape of the pyridine ring is further modulated by the substituents. The amino groups at the C3 and C4 positions are electron-donating, which counteracts the deactivating effect of the ring nitrogen. However, the bromine atom at C6 is also an electron-withdrawing group. This complex substitution pattern governs the regioselectivity of further functionalization reactions.

The functionalization of the pyridine core in polysubstituted pyridines is often challenging due to competing directing effects. rsc.org For this compound, electrophilic substitution, if forced under harsh conditions, would likely be directed by the powerful activating effects of the amino groups. However, a more synthetically useful approach involves nucleophilic substitution or metal-catalyzed reactions.

The positions most susceptible to nucleophilic attack are C2 and C6, as they are ortho/para to the ring nitrogen and can stabilize the negative charge of the intermediate Meisenheimer complex on the nitrogen atom. stackexchange.com Since the C6 position is already occupied by a good leaving group (bromide), it is the primary site for reactions involving nucleophiles and, more significantly, for cross-coupling reactions. Further C-H activation or functionalization at the C2 or C5 positions can be achieved through directed metalation or the use of pyridyne intermediates, though these methods are less common for this specific substitution pattern. nih.govznaturforsch.com

The bromine atom at the C6 position is a key functional handle for modifying the pyridine scaffold through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. libretexts.orgnobelprize.orgsigmaaldrich.com The reactivity of the C-Br bond in these transformations generally follows the order I > Br > Cl. libretexts.org

Suzuki Coupling: This reaction creates a new carbon-carbon bond by coupling the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl and vinyl-substituted pyridine derivatives. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the bromopyridine with a terminal alkyne, forming a C(sp²)-C(sp) bond. nih.govorganic-chemistry.org This reaction typically uses a dual catalyst system of palladium and copper(I) iodide, along with an amine base. researchgate.netscirp.org It is an efficient method for introducing alkynyl moieties onto the pyridine ring.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.org This transformation is crucial for synthesizing more complex arylamines and has broad applications in medicinal chemistry. chemspider.comnih.govresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org

The following table summarizes the application of these key cross-coupling reactions for the functionalization of the 6-bromo position.

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Product Type
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C6-Aryl/Vinyl-pyridine
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C6-Alkynyl-pyridine
Buchwald-HartwigR¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N6-Amino-pyridine

Reactivity of the Diamine Moiety

The vicinal diamine functionality at the C3 and C4 positions is a rich site of chemical reactivity, enabling selective modifications and the construction of fused heterocyclic systems.

The compound possesses two distinct amine groups: a tertiary dimethylamino group at C3 and a primary amino group at C4. The primary amine (4-NH₂) is significantly more nucleophilic and less sterically hindered than the tertiary amine (3-NMe₂). Consequently, reactions with electrophiles such as acylating and alkylating agents occur selectively at the 4-amino position.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding 4-amido derivative. This reaction is often used to protect the primary amine or to introduce new functional groups.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation at the 4-amino position, depending on the reaction conditions and stoichiometry of the reagents. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

The 1,2-arrangement of the amino groups on the pyridine ring is ideal for condensation and subsequent cyclization reactions to form fused five-membered rings. The most prominent example is the synthesis of the imidazo[4,5-c]pyridine ring system. nih.gov This transformation, often referred to as the Phillips condensation, involves the reaction of the 3,4-diaminopyridine (B372788) with various carbonyl-containing compounds. chemicalbook.com

Common reagents for this cyclization include:

Carboxylic Acids (or their derivatives): Heating the diamine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields 2-substituted imidazopyridines. nih.gov

Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization step also produces 2-substituted imidazopyridines.

Orthoesters: Reaction with orthoesters, such as triethyl orthoformate, provides a convenient route to imidazopyridines unsubstituted at the 2-position. nih.gov

These cyclization reactions are of significant interest as the imidazopyridine scaffold is a "privileged structure" found in numerous biologically active molecules. researchgate.netmdpi.com

Mechanisms of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations of this compound are dominated by palladium-catalyzed cross-coupling and acid-catalyzed cyclization reactions.

Palladium-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. nih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-Br). nobelprize.orgharvard.edu

Transmetalation (Suzuki Reaction): The organoboron reagent, activated by a base to form a boronate complex, transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex (Ar-Pd-R). organic-chemistry.org

Transmetalation (Sonogashira Reaction): The copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide. This species then transfers the acetylide group to the Pd(II) complex.

Amine Coordination/Deprotonation (Buchwald-Hartwig Amination): The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) center, forming the desired product (Ar-R, Ar-C≡CR', or Ar-NR¹R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.govharvard.edu

Imidazopyridine Formation (Phillips Condensation): The formation of the fused imidazole (B134444) ring from the diamine and a carboxylic acid typically proceeds as follows:

Amide Formation: The more nucleophilic 4-amino group attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate which then collapses to form an N-acyl-3,4-diaminopyridine derivative after dehydration.

Intramolecular Cyclization: Under acidic conditions and heat, the carbonyl oxygen of the newly formed amide is protonated, activating it for nucleophilic attack. The neighboring 3-dimethylamino group, despite being a tertiary amine, cannot participate directly in forming the final aromatic ring. Instead, it is the lone pair of the 3-amino nitrogen (before dimethylation in the precursor) or a related mechanism involving the primary 4-amino group that initiates the cyclization. In the case of reacting a 3,4-diaminopyridine, the second primary amine attacks the amide carbonyl.

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic imidazole ring, yielding the final imidazo[4,5-c]pyridine product.

Mechanistic Investigations of Carbon-Bromine Bond Activation

The activation of the carbon-bromine (C-Br) bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. While specific mechanistic studies on this exact molecule are not extensively documented, the mechanism can be inferred from well-established principles of palladium catalysis on similar bromo-amino-pyridine scaffolds. The catalytic cycle, typically involving a Pd(0)/Pd(II) couple, is initiated by the oxidative addition of the bromo-pyridine to a Pd(0) complex.

The general mechanism for a palladium-catalyzed amination (Buchwald-Hartwig reaction) is illustrative of the C-Br bond activation process. The key steps are:

Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst and a phosphine ligand, inserts into the C-Br bond of the pyridine ring to form a Pd(II)-pyridyl-bromide complex. The rate of this step is influenced by the electron density of the pyridine ring and the steric environment around the bromine atom.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the new C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst.

The presence of the N3,N3-dimethylamino group ortho to the reacting C-Br bond can exert significant steric and electronic effects. Sterically, the bulky dimethylamino group can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. Electronically, the dimethylamino group is electron-donating, which increases the electron density on the pyridine ring. This can also decelerate the oxidative addition step, as this step is favored by electron-deficient aromatic rings. However, the amino groups can also act as directing groups, potentially influencing the regioselectivity of reactions in more complex substrates.

The choice of ligand and base is crucial in overcoming these potential hurdles. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and the reductive elimination steps. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the coordinating amine effectively.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Cross-Coupling of Bromo-Aminopyridines

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / XPhosLiHMDSTHF6540
23-Bromo-2-aminopyridineAnilineRuPhos-Pd-G3LiHMDSToluene8085
36-Bromopurine nucleosideArylaminePd(OAc)₂ / XantphosCs₂CO₃Toluene10070-90

This table presents data from analogous systems to illustrate typical reaction conditions and outcomes.

Elucidation of Amine-Based Reaction Pathways

The vicinal diamine functionality at the 3- and 4-positions of the pyridine ring is a key structural feature that enables a variety of cyclocondensation reactions. These reactions are powerful tools for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The general principle involves the reaction of the two adjacent amino groups with a bifunctional electrophile, leading to the formation of a new heterocyclic ring fused to the pyridine core.

One of the most common and well-studied transformations of pyridine-3,4-diamines is the formation of imidazo[4,5-c]pyridines . This can be achieved by reacting the diamine with a variety of one-carbon synthons. For example, condensation with carboxylic acids or their derivatives (such as orthoesters or anhydrides) under acidic conditions or at high temperatures leads to the formation of 2-substituted imidazo[4,5-c]pyridines. The reaction proceeds through the initial formation of an amidine intermediate, followed by intramolecular cyclization and dehydration.

Another important class of reactions involves the condensation with 1,2-dicarbonyl compounds to form pyrido[3,4-b]pyrazines . The reaction of this compound with a diketone like benzil (B1666583) or glyoxal (B1671930) would lead to the formation of a substituted pyrido[3,4-b]pyrazine (B183377) ring system. This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and often proceeds in high yield. The N3,N3-dimethyl group is expected to remain intact during these transformations, providing a handle for further functionalization or for modulating the physicochemical properties of the resulting polycyclic system.

Table 2: Synthesis of Fused Heterocycles from Pyridine-3,4-diamines

EntryPyridine-3,4-diamineReagentProductConditionsYield (%)
12-Chloro-3,4-diaminopyridinePhenylglyoxal2-Phenyl-5-chloropyrido[3,4-b]pyrazineEthanol, reflux85
2Pyridine-3,4-diamineFormic acidImidazo[4,5-c]pyridine120 °C>90
3Pyridine-3,4-diamineAcetic anhydride2-Methylimidazo[4,5-c]pyridineAcetic acid, reflux88

This table presents data from analogous systems to illustrate typical reaction conditions and outcomes.

Derivatization to Complex Polycyclic Heterocycles and Macrocycles

The dual reactivity of this compound, stemming from its C-Br bond and vicinal diamine moiety, makes it a valuable building block for the synthesis of more complex molecular architectures, including extended polycyclic heterocycles and macrocycles.

The fused heterocyclic systems generated through the amine-based pathways described in section 3.3.2 can be further elaborated. For instance, an imidazo[4,5-c]pyridine or a pyrido[3,4-b]pyrazine still bearing the 6-bromo substituent can undergo subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at that position. This sequential functionalization strategy allows for the construction of highly decorated polycyclic aromatic systems with tailored electronic and steric properties.

Furthermore, the diamine functionality can be utilized in the construction of macrocyclic structures. Macrocyclization can be achieved through several strategies. One common approach is the [2+2] Schiff base condensation of the diamine with a dicarbonyl compound in the presence of a metal template. The metal ion, such as Ca(II), Sr(II), or Ba(II), coordinates to the reactants, pre-organizing them for an efficient intramolecular cyclization and minimizing the formation of polymeric byproducts. The resulting macrocycle contains two diaminopyridine units linked by two diimine bridges.

Another strategy involves the reaction of the diamine with a long-chain dicarboxylic acid or its activated derivative to form a large ring containing two amide linkages. High-dilution conditions are typically employed in such reactions to favor the intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can act as ligands for metal ions or as host molecules in supramolecular chemistry.

Table 3: Examples of Macrocyclization Reactions Involving Diaminopyridines

EntryDiamineDicarbonyl/Diacyl ChlorideTemplate/ConditionsProduct TypeYield (%)
12,6-Diaminopyridine2,6-DiacetylpyridineCa(OTf)₂[2+2] Schiff base macrocycle50-95
23,4-DiaminopyridinePhthalic acidMgSO₄, Microwave16-membered macrocycle~70
32,6-DiaminopyridineIsophthaloyl dichlorideHigh dilutionDiamide macrocycle40-60

This table presents data from analogous systems to illustrate typical reaction conditions and outcomes.

Applications of 6 Bromo N3,n3 Dimethylpyridine 3,4 Diamine in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of chemically distinct functional groups—a nucleophilic primary amine, a basic tertiary amine, and an electrophilic carbon center (C-6) bearing a bromine atom—renders 6-bromo-N3,N3-dimethylpyridine-3,4-diamine a highly versatile building block. This versatility allows for the stepwise and selective construction of more complex molecules.

The compound serves as an excellent platform for creating a diverse library of polysubstituted pyridines. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, reactions like the Suzuki-Miyaura coupling can introduce aryl or vinyl groups, while the Sonogashira reaction can be used to install alkyne moieties. nih.gov

The amino groups also offer handles for derivatization. The primary amine at the 4-position can readily undergo acylation, sulfonylation, or condensation reactions with aldehydes and ketones to form Schiff bases. This differential reactivity allows for the selective modification of one part of the molecule while leaving the bromo group available for subsequent cross-coupling.

Reaction TypeReagent/CatalystFunctional Group TargetedResulting Structure
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC-BrAryl-substituted pyridine (B92270)
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC-BrAlkynyl-substituted pyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-BrAmino-substituted pyridine
AcylationAcyl chloride, BaseC4-NH₂Amide derivative
Reductive AminationAldehyde/Ketone, Reducing agentC4-NH₂Secondary amine derivative

This table illustrates potential synthetic transformations using this compound as a starting material.

The adjacent diamine functionality at the C-3 and C-4 positions is a classic precursor for the synthesis of fused five-membered heterocyclic rings. This intramolecular cyclization strategy is a powerful method for building complex polycyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. bohrium.comias.ac.in

Specifically, the 1,2-diamine motif can react with various one-carbon synthons to form a fused imidazole (B134444) ring, leading to the imidazo[4,5-b]pyridine core structure. researchgate.net For example, condensation with carboxylic acids or their derivatives yields 2-substituted imidazopyridines. Similarly, reaction with phosgene (B1210022) or its equivalents can produce imidazo[4,5-b]pyridin-2-ones. nih.gov The bromine atom at the original 6-position of the pyridine ring remains intact during these cyclizations, providing a handle for further functionalization of the fused system. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material. researchgate.net

Exploration in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound contains key features that make it an attractive candidate for exploration in ligand design.

The vicinal diamine groups at the C-3 and C-4 positions can act as a bidentate "pincer" to coordinate with a metal center. This chelation involves the formation of a thermodynamically stable five-membered ring containing the metal and the two nitrogen atoms of the diamine. Such chelation significantly enhances the stability of the resulting metal complex compared to monodentate ligands. Schiff bases derived from related pyridine-3,4-diamines are well-known to form stable complexes with a variety of transition metals. nih.gov The coordination of this compound to metals like palladium, platinum, rhodium, or ruthenium could yield well-defined complexes with potential applications in catalysis.

Bidentate nitrogen-based ligands are widely used in a range of metal-catalyzed reactions. nih.gov A metal complex featuring this compound as a ligand could potentially exhibit catalytic activity. The electronic properties of the ligand, which can be tuned by the substituents on the pyridine ring, would influence the reactivity of the metal center.

Furthermore, the bromine atom on the ligand backbone introduces an interesting possibility. It could serve as an "anchor" for immobilizing the catalyst on a solid support or could itself participate in the catalytic cycle through oxidative addition, leading to unique reactivity pathways. While specific applications of this exact compound as a ligand are still an emerging area of research, its structural motifs are analogous to those found in successful ligands for cross-coupling and C-H activation reactions.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and their ability to form highly stable bonds with metal centers. scripps.edu The synthesis of NHCs typically begins with the corresponding azolium salt precursor, which is then deprotonated to yield the free carbene. rsc.orgnih.gov

The diamine structure of this compound makes it a potential, albeit indirect, precursor to a class of pyridine-fused NHCs. A hypothetical synthetic route could involve the reaction of the diamine with a one-carbon electrophile, such as triethyl orthoformate or formaldehyde, to construct a fused imidazolinium salt. rsc.org Subsequent deprotonation at the carbon atom situated between the two nitrogen atoms would generate the corresponding NHC. These pyridine-annulated NHCs are of interest because the electronic properties of the pyridine ring can modulate the electronic character of the carbene, offering a way to fine-tune its catalytic activity. science.gov

Potential in Polymer and Material Science Research

The utility of a chemical compound in polymer and material science often hinges on its ability to act as a monomer, a functional additive, or a surface modification agent. For This compound , its diamine and bromo functionalities could theoretically be exploited for such purposes.

In principle, the diamine groups of This compound could allow it to be incorporated into polymer backbones, for instance, through polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The presence of the pyridine ring and the dimethylamino group could impart specific properties to the resulting materials, such as thermal stability, conductivity, or specific binding capabilities. The bromo-substituent offers a site for post-polymerization modification via cross-coupling reactions, which could be used to tune the material's electronic or optical properties. However, a review of the current scientific literature does not provide specific examples or research studies where This compound has been successfully integrated into functional organic materials.

The amine functionalities of This compound also suggest its potential as a surface modification agent. These groups can form covalent bonds or strong non-covalent interactions with various substrates, thereby altering their surface properties. For example, it could be used to functionalize surfaces to improve adhesion, impart anti-corrosion properties, or introduce specific recognition sites. The bromo-group could further be used to attach other functional molecules to the surface. As with its integration into bulk materials, there is a notable absence of published research detailing the use of This compound for surface modification or in coating applications.

Contributions to Chemical Biology Probes (Pre-clinical/Research Focus)

The development of novel molecular scaffolds is crucial for the discovery of new chemical probes to investigate biological systems. The pyridine-diamine structure is a common feature in many biologically active compounds.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromo N3,n3 Dimethylpyridine 3,4 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like 6-bromo-N3,N3-dimethylpyridine-3,4-diamine and its derivatives in solution. A comprehensive analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all proton (¹H) and carbon (¹³C) signals, and to probe the molecule's conformation and dynamic behavior.

For a complete structural assignment, ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR, often aided by techniques like Attached Proton Test (APT), reveals the number and type of carbon atoms. researchgate.net To establish definitive connectivity between atoms, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the pyridine (B92270) ring, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached or more distant carbon atoms, respectively. researchgate.net This multi-technique approach ensures the precise mapping of the molecular framework.

Dynamic NMR studies, such as variable-temperature experiments, can provide insights into conformational processes, such as the rotational barrier around the C3-N(CH₃)₂ bond. Changes in the NMR spectra as a function of temperature can be analyzed to determine the energetic barriers for such intramolecular motions.

Table 1: Representative NMR Data for Substituted Pyridine Derivatives

NucleusExperiment TypeTypical Data ObtainedPurpose
¹H1D NMRChemical Shift (δ), Multiplicity, Coupling Constant (J)Elucidates the electronic environment and neighboring protons.
¹³C1D NMR / APTChemical Shift (δ)Identifies unique carbon environments and types (CH₃, CH₂, CH, Cq).
¹H-¹H2D COSYCross-peaksEstablishes proton-proton spin coupling networks. researchgate.net
¹H-¹³C2D HSQC/HETCORCross-peaksCorrelates protons to their directly attached carbons. researchgate.net
¹H-¹³C2D HMBCCross-peaksCorrelates protons to carbons over 2-3 bonds, revealing the complete carbon skeleton.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself is not publicly available, analysis of its close derivatives, particularly imidazo[4,5-b]pyridines formed from it, offers significant structural insights.

Table 2: Crystallographic Data for Derivatives of 6-bromo-pyridine-3,4-diamine

Parameter(E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine researchgate.net6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov
Chemical Formula C₁₇H₁₆BrN₃C₂₀H₂₄Br₂N₄
Crystal System MonoclinicNot Specified
Space Group P2₁/cNot Specified
a (Å) 6.91863(13)Not Specified
b (Å) 7.17190(11)Not Specified
c (Å) 29.6309(5)Not Specified
β (°) 93.9228(15)Not Specified
Volume (ų) 1466.83(4)Not Specified
Z 4Not Specified

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound and for analyzing complex mixtures containing its derivatives. scitechnol.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can accurately determine the mass of the parent ion, allowing for the calculation of its elemental formula. scitechnol.com

Electrospray ionization (ESI) is a common soft ionization technique used for such polar molecules, often revealing the protonated molecule [M+H]⁺. mdpi.com For a closely related compound, 6-bromo-N3-methylpyridine-3,4-diamine, predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts. uni.lu This data is valuable for ion mobility-mass spectrometry studies.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions. Analyzing these fragmentation patterns provides deep structural insights and can help distinguish between isomers. This is particularly useful in mechanistic studies, for example, to identify metabolites or degradation products in complex matrices. scitechnol.com

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS) for 6-bromo-N3-methylpyridine-3,4-diamine uni.lu

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺201.99744131.9
[M+Na]⁺223.97938143.6
[M-H]⁻199.98288136.9
[M+NH₄]⁺219.02398152.8
[M+K]⁺239.95332132.2
[M+HCOO]⁻245.98836154.8

Data for the N3-monomethyl analog, a close structural relative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. nih.gov These methods are powerful for confirming the presence of key structural features in this compound and for studying intermolecular interactions like hydrogen bonding.

IR spectroscopy is based on the absorption of infrared light by vibrating molecules, while Raman spectroscopy involves the inelastic scattering of monochromatic light. cardiff.ac.uk The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. For this compound, characteristic bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-N stretching modes. The C-Br stretching vibration would appear at a lower frequency.

In practice, experimental spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the precise assignment of complex vibrational modes. researchgate.net Shifts in the position and shape of key bands, such as the N-H stretch, can indicate the presence and strength of intermolecular hydrogen bonding in the solid state or in solution. uu.nl

Table 4: Expected Vibrational Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500
Aromatic/MethylC-H Stretch2850 - 3100
Pyridine RingC=C / C=N Stretch1400 - 1650
DimethylamineC-N Stretch1000 - 1350
Bromo-substituentC-Br Stretch500 - 650

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Stereochemical Assignment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into one of its derivatives, for example, through substitution with a chiral moiety, then chiroptical spectroscopy becomes a critical tool for stereochemical analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods can be used to assign the absolute configuration of a chiral molecule by comparing experimental spectra to those of known standards or to spectra predicted by theoretical calculations.

For determining the enantiomeric excess (ee) of chiral amine derivatives, advanced fluorescence-based assays have been developed. One such method uses the self-assembly of a fluorescent reporter, a chiral diol, and the chiral amine of unknown purity. nih.gov This assembly forms two diastereomeric complexes that exhibit different fluorescence intensities, allowing for the rapid and accurate determination of the enantiomeric excess with errors as low as 1-2%. nih.govresearchgate.net This approach represents a high-throughput alternative to traditional chiral chromatography for ee determination in relevant chiral derivatives.

Computational and Theoretical Investigations of 6 Bromo N3,n3 Dimethylpyridine 3,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. Such studies on substituted pyridines typically reveal insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For analogous bromo-pyridine derivatives, DFT has been used to calculate properties like bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. However, specific values and detailed electronic properties for 6-bromo-N3,N3-dimethylpyridine-3,4-diamine are not available in existing literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment, such as solvent molecules. For a molecule like this compound, MD simulations could reveal the preferred three-dimensional shapes (conformers) it adopts in different solvents, the rotational barriers of its substituent groups (like the dimethylamino group), and how intermolecular forces influence its structure. While MD studies are common for understanding the behavior of complex biomolecules and materials, specific simulations detailing the conformational landscape and solvent effects on this compound have not been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations are frequently used to predict vibrational frequencies (infrared and Raman spectra), as well as NMR chemical shifts. These theoretical spectra can be compared with experimental measurements to confirm the structure of a synthesized compound. For many organic molecules, a good correlation between predicted and experimental spectra is achieved. In the case of this compound, while the synthesis may have been performed, the corresponding computational studies to predict and validate its spectroscopic signature are not documented in scientific databases.

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical chemistry can be employed to map out the entire energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and, crucially, transition states. This modeling is invaluable for understanding reaction mechanisms, kinetics, and the feasibility of a particular synthetic route. For a substituted pyridine (B92270) like this compound, this could involve modeling its synthesis or its subsequent reactions. Such studies provide activation energies and reaction pathways that are key to optimizing chemical processes. To date, no specific transition state modeling for reactions involving this compound has been reported.

Molecular Docking and Interaction Studies with Model Biological Receptors (Pre-clinical/Theoretical Focus)

In the context of drug discovery and medicinal chemistry, molecular docking is a computational technique used to predict how a small molecule might bind to the active site of a biological target, such as a protein or enzyme. Pyridine derivatives are common scaffolds in many pharmaceuticals. A theoretical docking study of this compound against various model receptors could provide preliminary insights into its potential biological activity and guide further experimental screening. Such studies on other dimethylpyridine derivatives have explored their interactions with enzymes like cyclooxygenases (COX). However, specific molecular docking analyses for this compound are absent from the current body of scientific literature.

Future Research Directions and Outlook in Pyridine Based Chemical Research

Emerging Methodologies for Pyridine (B92270) Functionalization

The direct and selective functionalization of the pyridine ring is a formidable challenge due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atom, which can complicate metal-catalyzed reactions. nih.govingentaconnect.com Historically, functionalization has relied on classical methods that often require harsh conditions or pre-functionalized substrates. However, the future of pyridine chemistry is being shaped by novel strategies that offer milder conditions, greater precision, and access to previously difficult-to-make substitution patterns.

Direct C-H Functionalization: One of the most dynamic areas of research is the direct activation of carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-installed activating groups. beilstein-journals.org Recent breakthroughs include:

Transition-Metal and Rare-Earth Metal Catalysis: Catalytic systems based on palladium, rhodium, iridium, and rare-earth metals are now capable of targeting specific C-H bonds for alkylation, arylation, and other modifications. beilstein-journals.orgnih.gov

Photocatalysis and Electrocatalysis: The use of light or electricity to drive reactions provides mild and highly selective pathways for functionalization, often proceeding through radical intermediates. nih.gov

Temporary Dearomatization: A novel strategy involves temporarily breaking the aromaticity of the pyridine ring to reverse its electronic properties. uni-muenster.de This creates a stable intermediate (a dienamine) that readily reacts with various functional groups at the otherwise hard-to-access meta-position. uni-muenster.de The final step re-establishes aromaticity, yielding the desired meta-substituted pyridine. uni-muenster.de

For a molecule like 6-bromo-N3,N3-dimethylpyridine-3,4-diamine, these emerging methods could allow for precise modification of the C-H bond at the C-5 position, adding another layer of complexity and functionality without disturbing the existing substituents. Researchers have also developed techniques that leverage blocking groups to achieve exquisite C-4 selectivity in Minisci-type reactions, a longstanding challenge in the field. nih.gov

MethodologyKey FeaturesTarget Position(s)Potential Application
Transition-Metal Catalysis (Pd, Rh, Ir)High efficiency, broad scope for C-C and C-heteroatom bond formation. nih.govacs.orgC-2, C-3, C-4. ingentaconnect.comnih.govLate-stage functionalization of complex molecules.
PhotocatalysisMild reaction conditions, radical-based pathways, high regioselectivity. nih.govC-2, C-4 (Minisci-type), C-3. nih.govAccessing novel chemical space under green conditions.
Temporary DearomatizationReverses polarity, enables meta-functionalization. uni-muenster.deC-3 (meta). uni-muenster.deSynthesis of previously inaccessible pyridine isomers.
Blocking Group StrategiesEnables selective functionalization at otherwise disfavored positions. nih.govC-4. nih.govControlled synthesis of C-4 alkylated pyridines.
Table 1: Comparison of Emerging Pyridine Functionalization Methodologies.

Potential for Developing Advanced Catalytic Systems

The pyridine moiety is a superb ligand for transition metals, making pyridine derivatives essential components in a vast array of catalytic systems. acs.orgresearchgate.net The future in this domain lies in the rational design of sophisticated ligands that can drive reactions with higher efficiency, selectivity, and sustainability.

The structure of this compound is particularly well-suited for this purpose. The adjacent amino groups at the C-3 and C-4 positions can act as a powerful bidentate (two-toothed) chelating agent, binding strongly to a metal center to form a stable complex. This chelation effect is crucial for creating robust and active catalysts.

Future research directions include:

Asymmetric Catalysis: By introducing chiral elements into the pyridine ligand, researchers can develop catalysts for enantioselective synthesis, producing one mirror-image form of a molecule over the other. numberanalytics.com This is of paramount importance in the pharmaceutical industry.

Multifunctional Catalysts: Pyridine ligands can be designed to do more than just bind a metal. They can incorporate acidic or basic sites, hydrogen-bond donors, or other functional groups that participate directly in the catalytic cycle to enhance reactivity and control selectivity. researchgate.net

Sustainable Catalysis: There is a strong push towards using catalysts based on abundant and non-toxic metals like iron, copper, and cobalt, replacing rarer and more expensive metals like palladium and rhodium. nih.govresearchgate.net Designing novel pyridine ligands is key to unlocking the catalytic potential of these earth-abundant elements. For instance, terpyridine-cobalt complexes have shown efficacy in the hydrosilylation of olefins under mild conditions. researchgate.net

The electronic properties of the catalyst can be fine-tuned by modifying the pyridine ring. For example, the bromine atom on this compound could be replaced with various other groups via cross-coupling reactions, allowing chemists to systematically alter the catalyst's performance. acs.org

Integration into Multifunctional Materials and Devices

Pyridine-containing compounds are increasingly being integrated into advanced materials due to their unique electronic and structural properties. acs.org Their electron-deficient nature makes them excellent candidates for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org

The outlook for pyridine-based materials is focused on creating multifunctional systems for next-generation electronics and smart materials:

Organic Electronics: Research is aimed at designing new pyridine derivatives for high-performance OLEDs, organic photovoltaics (solar cells), and field-effect transistors. researchgate.net The introduction of different functional groups, such as bromo or methoxy (B1213986) substituents, onto pyridine-based materials can significantly tune their molecular properties and improve device performance, including carrier mobility and efficiency. nih.govacs.org Devices using specifically functionalized pyridine emitters have achieved high external quantum efficiencies, reaching up to 25% in some doped systems. rsc.org

Sensors and Switches: The nitrogen atom in the pyridine ring can be designed to bind to specific ions or molecules. This interaction can trigger a change in the material's color or fluorescence, creating a chemical sensor. By designing reversible binding, these materials can act as molecular switches.

Porous Materials: Pyridine derivatives are used as building blocks for metal-organic frameworks (MOFs) and porous organic polymers. These materials have vast internal surface areas and can be designed for applications in gas storage, separation, and heterogeneous catalysis.

The specific substitution pattern of molecules like this compound influences how they pack together in the solid state, which is a critical factor for charge transport in electronic devices. The diamine functionality also offers a route to form extended hydrogen-bonded networks or to be incorporated into larger polymeric structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-N3,N3-dimethylpyridine-3,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated pyridine intermediates (e.g., 6-bromomethylpyrimidine) serve as precursors for introducing dimethylamine groups at the N3 position . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect yield. Lower temperatures favor selectivity, while polar solvents enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >90% purity.

Q. How can NMR and X-ray crystallography validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include a singlet for N3-dimethyl protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–8.1 ppm) . Carbon signals for the pyridine ring (δ 120–150 ppm) and bromine-induced deshielding confirm substitution patterns.
  • X-ray Crystallography : Single-crystal studies (e.g., related bromopyridines) reveal bond angles (~120° for aromatic rings) and dihedral angles (<5° for planarity), critical for confirming regiochemistry . Data collection at 113 K improves resolution, with R-factors <0.03 indicating high accuracy.

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min. Detect degradation products (e.g., debrominated analogs) at 254 nm .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 244.03 (theoretical 244.05). Isotopic peaks (Br: 1:1 ratio for M+2) confirm bromine presence .
  • TGA/DSC : Thermal stability up to 200°C, with decomposition exotherms at 220°C indicating impurity-driven degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under resource constraints?

  • Methodological Answer : A 2³ factorial design evaluates three factors: temperature (X₁: 80°C vs. 120°C), solvent (X₂: DMF vs. THF), and catalyst loading (X₃: 5% vs. 10% Pd/C). Response surface modeling identifies optimal conditions (e.g., 100°C, DMF, 7.5% catalyst) for 85% yield. Interaction plots reveal solvent-catalyst synergies (p < 0.05) .

Q. How to resolve contradictions in spectroscopic data for brominated pyridine derivatives?

  • Methodological Answer : Contradictions in NMR shifts (e.g., para vs. meta bromine effects) arise from solvent polarity or crystallographic packing. Cross-validate with computational chemistry:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Simulated NMR (GIAO method) matches experimental δ values within 0.3 ppm .
  • XRD Refinement : Use SHELXTL to model disorder in bromine positions, reducing R1 from 0.05 to 0.03 .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : The compound is a key intermediate for pyrido[4,3-d]pyrimidines (antitumor agents) and thiazolo[3,4-c]pyrimidines (kinase inhibitors). For example:

  • Pyrido[4,3-d]pyrimidine Synthesis : React with thiourea (120°C, HCl) to form a thiazole ring. Bioactivity assays show IC₅₀ = 0.8 µM against HeLa cells .
  • Mechanistic Insight : The bromine atom facilitates Suzuki couplings for aryl functionalization, while dimethylamine enhances solubility for in vitro testing .

Q. How to integrate computational modeling with experimental data for reaction pathway validation?

  • Methodological Answer :

  • Reaction Path Search : Use GRRM17 software for quantum chemical calculations (MP2/cc-pVTZ) to map intermediates and transition states. Compare activation energies (<25 kcal/mol feasible at 100°C) .
  • Kinetic Modeling : Fit experimental rate data (e.g., pseudo-first-order kinetics) to Arrhenius equations, yielding ΔG‡ = 18.5 kcal/mol. Discrepancies >10% suggest unaccounted side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.